![molecular formula C14H13F2NO3 B2666207 Ethyl 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 100505-08-6](/img/structure/B2666207.png)
Ethyl 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
This compound is a fluorinated building block . It is related to Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate , which is a chemical with the molecular formula C16H15F2NO4 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOC(=O)C1=CN(CC)c2c(F)c(F)c(OC)=c2C1=O
. This indicates that the molecule contains a quinoline core with various substituents, including ethyl, difluoro, and carboxylate groups. Physical And Chemical Properties Analysis
The compound is a solid . Its melting point is between 204-208 °C . The empirical formula is C14H12F3NO3 and the molecular weight is 299.25 .Scientific Research Applications
- Ethyl 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives have been investigated for their antimicrobial activity. Researchers explore their potential as novel agents against bacteria, fungi, and other pathogens .
- Computational studies explore the interactions of this compound with biological targets. Researchers perform molecular docking simulations to predict binding affinities, aiding drug design efforts .
Antimicrobial Agents
Computational Chemistry and Molecular Docking
Safety and Hazards
properties
IUPAC Name |
ethyl 1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3/c1-3-17-7-9(14(19)20-4-2)13(18)8-5-10(15)11(16)6-12(8)17/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBYWZMBAWPPHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660733 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details
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